6-Iodoquinolin-8-amine
Overview
Description
6-Iodoquinolin-8-amine is a heterocyclic aromatic compound with the molecular formula C9H7IN2 It is a derivative of quinoline, characterized by the presence of an iodine atom at the sixth position and an amino group at the eighth position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoquinolin-8-amine typically involves the iodination of quinolin-8-amine. One common method is the Sandmeyer reaction, where quinolin-8-amine is diazotized and then treated with potassium iodide to introduce the iodine atom at the sixth position. The reaction conditions usually involve the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of potassium iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Iodoquinolin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can undergo reduction to form corresponding hydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products include alkylated or arylated quinoline derivatives.
Oxidation Reactions: Products include nitroquinoline or nitrosoquinoline derivatives.
Reduction Reactions: Products include hydroquinoline derivatives.
Scientific Research Applications
6-Iodoquinolin-8-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Iodoquinolin-8-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA to exert its therapeutic effects. The iodine atom and amino group play crucial roles in its binding affinity and specificity towards molecular targets. The pathways involved often include the inhibition of key enzymes or disruption of cellular processes.
Comparison with Similar Compounds
5-Iodoquinolin-8-amine: Similar structure but with the iodine atom at the fifth position.
8-Aminoquinoline: Lacks the iodine atom but has the amino group at the eighth position.
6-Bromoquinolin-8-amine: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 6-Iodoquinolin-8-amine is unique due to the presence of the iodine atom at the sixth position, which imparts distinct chemical and physical properties. The iodine atom enhances the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
6-iodoquinolin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZLKYRYARHHNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476199 | |
Record name | 6-Iodoquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5552-47-6 | |
Record name | 6-Iodoquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.